8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S3/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJMJHCJHXMLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Bromination: The bromine atom is typically introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of spiro compounds, including derivatives like 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, as promising candidates for anticancer therapies. For instance, a related compound demonstrated significant antiproliferative activity against MDA-MB-231 breast cancer cells by inducing apoptosis and inhibiting tumor growth in vivo . The mechanism of action appears to involve cell cycle arrest and modulation of apoptosis pathways, making it a candidate for further development in cancer therapy.
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product . The development of efficient synthetic routes is critical for scaling up production for clinical evaluations.
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar compounds that provide insights into their biological activities:
- Antitumor Studies : Research has shown that spiro compounds can significantly inhibit the proliferation of cancer cells. A study indicated that modifications to the spiro structure enhance water solubility and binding affinity to target proteins, potentially increasing efficacy .
- Antibacterial Testing : While direct studies on this specific compound are scarce, related sulfonamide derivatives have shown promising results against Gram-positive and Gram-negative bacteria, indicating a need for further exploration in this area .
Mechanism of Action
The mechanism by which 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural Analogues with Modified Spirocyclic Cores
The spirocyclic core’s heteroatom composition significantly impacts biological activity and physicochemical properties. Key analogues include:
Table 1: Structural Comparison of Spirocyclic Cores
Notes:
- Core Heteroatoms : The target compound’s 1-oxa-4-thia core distinguishes it from dioxa (two oxygen) or dithia (two sulfur) variants. Sulfur incorporation increases lipophilicity and may enhance membrane permeability compared to oxygen-rich analogues .
- Substituent Diversity : The bromothiophene sulfonyl group in the target compound contrasts with phenylpiperazinyl (e.g., ) or halogenated benzyl groups (e.g., ), influencing steric bulk and electronic properties.
Pharmacological and Physicochemical Comparisons
Membrane Permeability and Antimicrobial Activity
- 1-Oxa-4-thia vs. 1,4-Dioxa Cores : In a study of indolyl azaspiroketal Mannich bases, the 1-oxa-4-thia variant (similar to the target compound) demonstrated superior antimycobacterial activity (MIC: 0.5 µg/mL) compared to 1,4-dioxa analogues (MIC: 2–4 µg/mL). This was attributed to sulfur’s role in improving membrane penetration .
- Sulfonyl Group Impact: Bromothiophene sulfonyl derivatives exhibit stronger π-π stacking with aromatic amino acid residues (e.g., Trp358, Tyr390 in 5HT1A receptors) than phenylsulfonyl groups, enhancing receptor binding affinity .
Biological Activity
8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex spirocyclic structure, which contributes to its unique pharmacological properties. The presence of the 5-bromothiophenyl group and sulfonyl moiety enhances its interaction with biological targets, making it a candidate for further research in medicinal chemistry.
Recent studies have indicated that compounds similar to this compound may act through multiple mechanisms, including:
- Nicotinic Acetylcholine Receptor Modulation : Compounds with similar structures have shown high affinity for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in neurodegenerative diseases such as Alzheimer's and schizophrenia .
- Antitumor Activity : The compound's sulfonamide group is associated with various antitumor effects. Studies have demonstrated that related sulfonamide derivatives exhibit significant inhibitory activity against human tumor cell lines, including HL-60 and BGC-823 .
- Anti-inflammatory Effects : The presence of thiophene rings in related compounds has been linked to anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of compounds related to this compound:
| Study | Biological Activity | Cell Line/Model | IC50/Effect |
|---|---|---|---|
| nAChR modulation | Neuronal models | High affinity | |
| Antitumor | HL-60, BGC-823 | IC50 < 10 μM | |
| Anti-inflammatory | In vivo models | Significant reduction in edema |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting potential applications in neurodegenerative diseases .
- Antitumor Efficacy : In a preclinical trial, a series of sulfonamide derivatives were tested for their antitumor efficacy against various cancer cell lines. The results showed that certain derivatives exhibited potent cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves refluxing intermediates like 5-bromothiophene-2-sulfonyl chloride with spirocyclic amine precursors in dry benzene or tetrahydrofuran (THF) under inert conditions. For example, analogous spiro compounds are synthesized by reacting spiro[4.5]decane derivatives with sulfonyl chlorides at 80°C for 3–5 hours, followed by solvent removal and recrystallization from anhydrous THF or dioxane . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Structural confirmation using melting point analysis and spectroscopic methods.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization involves multi-modal spectroscopic and analytical techniques:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- UV-Vis Spectroscopy : Confirms conjugation in the thiophene-sulfonyl system (λmax ~270–300 nm) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S, Br) within ±0.3% deviation .
- X-ray Crystallography : Resolves spirocyclic geometry and bond angles (e.g., analogous compounds in ).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods or respirators (N95/P100 filters) .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store in airtight containers at 2–8°C .
Q. What is the significance of the spirocyclic framework in its chemical behavior?
- Methodological Answer : The 1-oxa-4-thia-8-azaspiro[4.5]decane core imposes steric constraints that:
- Enhance metabolic stability by restricting rotational freedom.
- Modulate electronic properties via sulfur and oxygen heteroatoms, influencing reactivity in nucleophilic/electrophilic substitutions .
Advanced Research Questions
Q. How can reaction yield be optimized using factorial design?
- Methodological Answer : Apply a 2³ full factorial design to evaluate variables:
Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved?
- Methodological Answer : Cross-validate using:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 446.237 for C₁₄H₁₅BrF₃NO₅S) .
- Dynamic Light Scattering (DLS) : Checks for aggregation artifacts in solution-phase studies .
Q. What computational methods model its reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for sulfonyl group reactions (e.g., B3LYP/6-31G* level). uses quantum chemical workflows to predict activation energies (±2 kcal/mol accuracy) .
- COMSOL Multiphysics : Simulate reaction-diffusion dynamics in flow reactors, optimizing residence time and mixing efficiency .
Q. How to assess potential biological activity against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC₅₀ for kinases or proteases).
- Cell-Based Models : Test cytotoxicity in HEK-293 or HeLa cells (MTT assay) and permeability (Caco-2 monolayers). notes similar spiro compounds as Hedgehog pathway inhibitors .
Q. What mechanistic pathways explain sulfonyl group reactivity in cross-coupling reactions?
- Methodological Answer : The sulfonyl group acts as a leaving group in Pd-catalyzed couplings. Proposed mechanisms:
Oxidative addition of the C–Br bond to Pd(0).
Transmetallation with boronic acids (Suzuki) or Grignard reagents.
Reductive elimination to form C–C bonds.
observes regioselectivity in analogous spiro systems due to steric hindrance at the azaspiro center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
